1-Fluoro-2,5-dimethyl-4-nitrobenzene
Overview
Description
1-Fluoro-2,5-dimethyl-4-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2,5-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2-fluoro-1,4-dimethylbenzene using nitric acid. The reaction is typically carried out at low temperatures to control the reaction rate and yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is used for the reduction of the nitro group.
Oxidation: Potassium permanganate or chromic acid can be used for the oxidation of methyl groups.
Major Products Formed:
Reduction: 1-Fluoro-2,5-dimethyl-4-aminobenzene.
Oxidation: 1-Fluoro-2,5-dicarboxy-4-nitrobenzene.
Scientific Research Applications
1-Fluoro-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-fluoro-2,5-dimethyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and influences the compound’s reactivity. The fluorine atom also plays a role in directing electrophilic substitution reactions to specific positions on the benzene ring .
Comparison with Similar Compounds
1-Fluoro-2,4-dinitrobenzene: Similar structure but with an additional nitro group, leading to different reactivity and applications.
1-Fluoro-2,5-dimethoxy-4-nitrobenzene: Similar structure but with methoxy groups instead of methyl groups, affecting its chemical properties and reactivity.
Uniqueness: The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups creates a balance that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
1-fluoro-2,5-dimethyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPPDPBZDVFHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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